PROTAC CRBN ligand-2

Pancreatic Cancer Antiproliferative Activity EC50 Benchmarking

PROTAC CRBN ligand-2 (12) is a biguanide-PROTAC with a phenylethynylbenzyl linker that confers high lipophilicity (cLogP=1.93), enabling unique mitochondrial accumulation and degradation of respiratory chain complexes I & IV. This phenotype is absent in analogs with alternative linkers. Essential for pancreatic cancer mechanism studies and SAR campaigns exploring linker hydrophobicity.

Molecular Formula C33H30N8O8
Molecular Weight 666.6 g/mol
Cat. No. B12364082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CRBN ligand-2
Molecular FormulaC33H30N8O8
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#CC5=CC=C(C=C5)CN=C(N)N=C(N)N.C(=O)O
InChIInChI=1S/C32H28N8O6.CH2O2/c33-31(34)39-32(35)36-16-20-8-6-18(7-9-20)4-5-19-10-12-21(13-11-19)37-26(42)17-46-24-3-1-2-22-27(24)30(45)40(29(22)44)23-14-15-25(41)38-28(23)43;2-1-3/h1-3,6-13,23H,14-17H2,(H,37,42)(H,38,41,43)(H6,33,34,35,36,39);1H,(H,2,3)
InChIKeyADKLSWLPJSUEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CRBN Ligand-2 for Pancreatic Cancer Research: A Biguanide-PROTAC with Differentiated Mitochondrial Activity


PROTAC CRBN ligand-2 (designated compound 12) is a synthetic biguanide-based heterobifunctional PROTAC that recruits the cereblon (CRBN) E3 ubiquitin ligase to induce targeted protein degradation in pancreatic cancer models [1]. This compound is constructed by conjugating a phenylethynylbenzyl-biguanide warhead to a CRBN-recruiting ligand (derived from thalidomide analog 8) via a hydrophobic spacer, yielding a molecular formula of C33H30N8O8 and a molecular weight of 666.64 g/mol . Originally reported in a 2024 Molecules study, this PROTAC exhibits dual pharmacological functionality: biguanide-like AMPK pathway activation and cereblon-dependent ubiquitination of proximal mitochondrial proteins [1].

Why Generic Substitution Fails for PROTAC CRBN Ligand-2 in Procurement Decisions


Substituting PROTAC CRBN ligand-2 with a simple CRBN ligand (such as thalidomide, lenalidomide, or the unconjugated ligand 8) or with a standard biguanide (such as metformin) cannot recapitulate its unique biological profile [1]. The covalent fusion of the hydrophobic phenylethynylbenzyl-biguanide pharmacophore to the CRBN-recruiting moiety creates a molecule whose mitochondrial accumulation, antiproliferative potency, and protein-degradation selectivity are emergent properties absent from either individual component [2]. Even within the same Biguanide-PROTAC library, compounds with identical CRBN warheads but different linker chemistries—such as compound 11 (alkyl linker) or compound 16 (triazole linker)—fail to reproduce the mitochondrial complex I and IV degradation observed exclusively with compound 12 [1]. These structure-specific functional differences directly impact experimental outcomes in pancreatic cancer and mitochondrial biology studies, making generic substitution scientifically indefensible [1].

PROTAC CRBN Ligand-2: Quantitative Benchmarking Against Closest Analogs and Alternatives


Superior Antiproliferative Potency in KP4 Pancreatic Cancer Cells vs. Metformin and CRBN Ligand Alone

PROTAC CRBN ligand-2 (compound 12) exhibits the lowest EC50 value among all Biguanide-PROTAC derivatives tested, achieving an EC50 of 0.15 ± 0.03 mM in KP4 pancreatic cancer cells after 72 h treatment [1]. This represents a 5.7-fold improvement over metformin (EC50 = 0.85 ± 0.06 mM) and a 1.1-fold improvement over the unconjugated CRBN ligand (compound 8, EC50 = 0.17 ± 0.08 mM) [1]. Within the CRBN-Biguanide PROTAC subset, compound 12 is 2.3-fold more potent than compound 11 (EC50 = 0.34 ± 0.14 mM), which differs only in linker composition (alkyl vs. phenylethynylbenzyl) [1]. Activity was measured via crystal violet cytotoxicity assay with 3 independent replicates [1].

Pancreatic Cancer Antiproliferative Activity EC50 Benchmarking

Exclusive Degradation of Mitochondrial Respiratory Chain Complexes I and IV: A Unique Functional Signature

Among all Biguanide-PROTACs and control compounds tested in KP4 cells, only PROTAC CRBN ligand-2 (compound 12) induced a statistically significant reduction in the protein levels of mitochondrial respiratory chain complexes I and IV [1]. Specifically, NDUFB8 (Complex I subunit) and COXII (Complex IV subunit) protein levels were decreased at concentrations ≥250 µM after 24 h treatment, as quantified by immunoblot analysis with p ≤ 0.05 (ANOVA) [1]. In contrast, compound 11, which shares the same CRBN warhead but differs in linker structure, did not alter OXPHOS protein levels, nor did the unconjugated CRBN ligand 8 or the VHL-based Biguanide-PROTACs (compounds 29 and 32) [1]. This functional selectivity is unique to compound 12 within the entire tested library [1].

Mitochondrial Protein Degradation OXPHOS Complexes Targeted Proteolysis

Hydrophobicity-Driven Membrane Permeability Advantage Over Hydrophilic Biguanide Analogs

PROTAC CRBN ligand-2 (compound 12) possesses a calculated partition coefficient (cLogP) of 1.93, the highest among all CRBN-based Biguanide-PROTACs in the series [1]. This value substantially exceeds that of metformin (cLogP = -1.63), the CRBN ligand 8 (cLogP = 0.40), and the structurally closest analog compound 11 (cLogP = -0.76) [1]. The study established a direct correlation between cLogP and antiproliferative EC50, demonstrating that higher hydrophobicity drives enhanced passive membrane diffusion and cellular accumulation [1]. The phenylethynylbenzyl linker in compound 12 was specifically characterized as an amphiphilic cation capable of traversing phospholipid membranes, a property absent in the alkyl-linked analogs [1].

Physicochemical Properties Membrane Permeability cLogP Optimization

Dual Pharmacological Mechanism: AMPK Activation Combined with CRBN-Dependent Mitochondrial Protein Degradation

PROTAC CRBN ligand-2 (compound 12) demonstrates a dual mechanism of action not replicated by any single comparator: it significantly activates AMPK phosphorylation (biguanide-like activity) while simultaneously inducing CRBN-dependent degradation of mitochondrial proteins [1]. Among all compounds tested, only compounds 11 and 12 induced AMPK phosphorylation after 24 h treatment in KP4 cells; however, compound 11 failed to alter mitochondrial protein levels [1]. Conversely, the CRBN ligand 8 and VHL-based PROTACs exhibited antiproliferative activity solely through E3 ligase binding without AMPK activation or mitochondrial protein perturbation [1]. This duality is structure-dependent: the phenylethynylbenzyl-biguanide warhead drives mitochondrial targeting and AMPK activation, while the CRBN-recruiting moiety enables ubiquitin-proteasome-dependent degradation of proximal mitochondrial proteins [1].

AMPK Pathway Dual Mechanism of Action Biguanide Pharmacology

CRBN-Based Biguanide-PROTAC Outperforms VHL-Based Analog in Antiproliferative Potency

When comparing E3 ligase recruitment strategies within the Biguanide-PROTAC series, the CRBN-recruiting compound 12 (EC50 = 0.15 ± 0.03 mM) demonstrates 1.4-fold superior antiproliferative potency compared to its VHL-recruiting counterpart compound 29 (EC50 = 0.21 ± 0.13 mM) [1]. Both compounds employ similar hydrophobic linkers connecting the biguanide warhead to their respective E3 ligase ligands; however, compound 12 also exhibits a narrower standard deviation in EC50 determination (±0.03 vs. ±0.13 mM), indicating more consistent biological activity across replicates [1]. Furthermore, compound 12 benefits from the clinical precedent of CRBN-recruiting degraders (IMiD drug class), whereas VHL-based PROTACs face additional pharmacokinetic challenges including higher molecular weight and potentially poorer cell permeability [2].

E3 Ligase Selectivity CRBN vs VHL PROTAC Design Optimization

PROTAC CRBN Ligand-2: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Pancreatic Cancer Antiproliferative Screening and Biguanide Mechanism-of-Action Studies

PROTAC CRBN ligand-2 is ideally suited for antiproliferative screening campaigns in pancreatic cancer cell models (particularly KP4 cells), where its EC50 of 0.15 mM provides the highest potency within the Biguanide-PROTAC class [1]. Researchers investigating the link between biguanide structure and anticancer activity should use this compound as the reference standard for CRBN-based PROTACs, as it uniquely occupies the optimal position in the cLogP-EC50 correlation curve established by Vatté et al. (2024) [1]. Its 5.7-fold potency advantage over metformin reduces compound consumption in dose-response assays, enabling more efficient use of valuable screening libraries [1].

Mitochondrial Protein Quality Control and Organelle-Targeted Degradation Research

As the only Biguanide-PROTAC that induces degradation of mitochondrial respiratory chain complexes I and IV, compound 12 is an essential chemical tool for laboratories investigating mitochondrial proteostasis, OXPHOS complex turnover, and organelle-restricted ubiquitin-proteasome activity [1]. Studies requiring specific perturbation of NDUFB8 or COXII protein levels in pancreatic cancer cells cannot substitute this compound with metformin, CRBN ligand 8, or structurally similar analogs like compound 11, none of which reproduce this mitochondrial degradation phenotype [1]. Application at ≥250 µM for 24 h in KP4 cells is the experimentally validated condition for observing complex I and IV protein reduction [1].

AMPK Pathway Activation Studies with Integrated Targeted Protein Degradation Readouts

PROTAC CRBN ligand-2 is the only compound that simultaneously activates AMPK signaling and degrades mitochondrial proteins, enabling researchers to dissect crosstalk between energy-sensing pathways and ubiquitin-dependent mitochondrial remodeling [1]. This dual activity makes it a preferred probe for studies examining whether AMPK activation is a cause or consequence of mitochondrial complex inhibition, a question central to biguanide pharmacology [1]. Compound 11 may serve as a control for AMPK activation alone, but cannot provide the integrated mitochondrial degradation readout that defines the unique experimental utility of compound 12 [1].

PROTAC Linker Structure-Activity Relationship (SAR) and E3 Ligase Selectivity Optimization

For medicinal chemistry teams optimizing PROTAC linker design, compound 12 serves as the benchmark phenylethynylbenzyl-linked CRBN PROTAC, demonstrating how hydrophobic linker composition directly governs mitochondrial accumulation and degradation selectivity [1]. Its 1.4-fold potency advantage over the VHL-based analog (compound 29) and its 2.3-fold advantage over the alkyl-linked CRBN analog (compound 11) provide quantitative structure-activity benchmarks for linker optimization programs [1]. Procurement of compound 12 alongside comparators 11 and 29 enables systematic dissection of how linker chemistry and E3 ligase choice impact Biguanide-PROTAC pharmacological properties [1].

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